

VUF 10148 Application Notes and Protocols for Drug Development Professionals

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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

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Abstract

VUF 10148, identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent antagonist of the histamine H4 receptor (H4R). This document provides detailed application notes and protocols for the preparation and use of **VUF 10148** solutions in preclinical research and drug development. The information is intended for researchers, scientists, and drug development professionals investigating the role of the H4 receptor in various physiological and pathological processes.

Chemical Properties and Data

Property	Value	Source
Chemical Name	2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline	[1]
Molecular Formula	C22H24N4	Inferred
Molecular Weight	344.45 g/mol	Inferred
Appearance	Solid (form may vary)	N/A
Solubility	Soluble in DMSO	General Practice
Storage	Store at -20°C for long-term stability.	General Practice

Biological Activity

VUF 10148 is an antagonist of the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[2] The H4 receptor is implicated in inflammatory and immune responses, making it a therapeutic target for a range of disorders including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[2][3] Antagonism of the H4 receptor by compounds like **VUF 10148** can modulate immune cell chemotaxis and cytokine release.[2]

Quantitative Data:

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, including the structural class of **VUF 10148**, to understand their binding affinity to the human histamine H4 receptor.[4] While a specific K_i or IC_{50} value for **VUF 10148** is not provided in the immediate search results, the class of compounds is characterized by its H4R binding. For experimental design, it is recommended to perform a dose-response curve to determine the IC_{50} in the specific assay system being used.

Solution Preparation Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **VUF 10148** solid
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes

Protocol:

- **Weighing the Compound:** Accurately weigh a precise amount of **VUF 10148** solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.44 mg of **VUF 10148** (Molecular Weight = 344.45 g/mol).
- **Dissolving in DMSO:** Add the weighed **VUF 10148** to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution from 3.44 mg of compound, add 1 mL of DMSO.
- **Ensuring Complete Dissolution:** Vortex the solution thoroughly until the **VUF 10148** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
- **Storage:** Store the 10 mM stock solution at -20°C in tightly sealed amber vials to protect from light and moisture. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Materials:

- 10 mM **VUF 10148** stock solution in DMSO
- Appropriate aqueous buffer or cell culture medium (e.g., PBS, HBSS, DMEM)

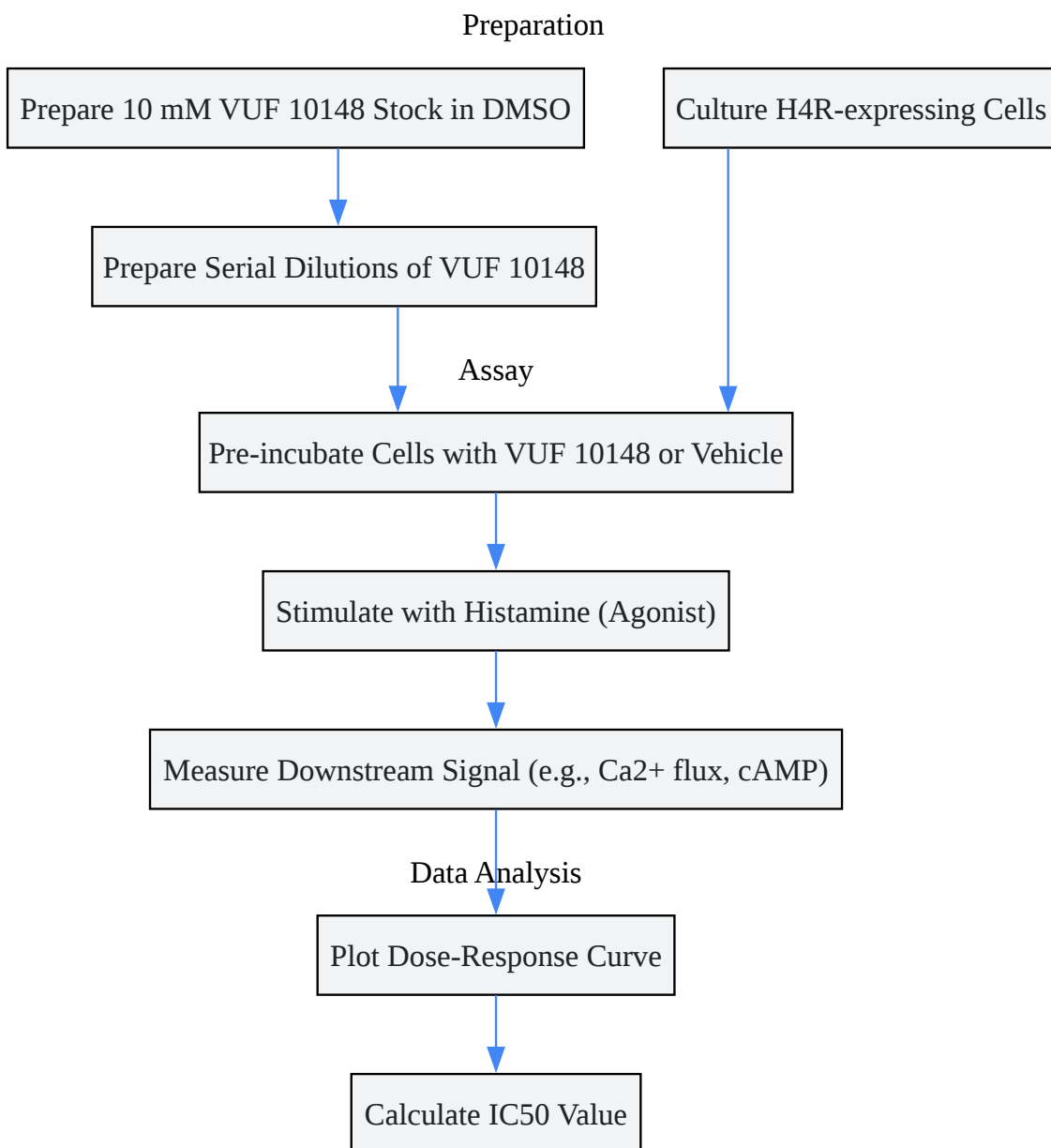
Protocol:

- **Serial Dilutions:** Prepare working solutions by performing serial dilutions of the 10 mM stock solution in the desired aqueous buffer or cell culture medium.
- **DMSO Concentration:** Ensure that the final concentration of DMSO in the assay is consistent across all experimental conditions and does not exceed a level that affects cell viability or assay performance (typically $\leq 0.5\%$). A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
- **Example Dilution Series:** To prepare a 1 μ M working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:10,000 dilution. It is recommended to perform intermediate dilutions to ensure accuracy.

Experimental Workflow and Signaling Pathway

General Workflow for an In Vitro H4 Receptor

Antagonism Assay

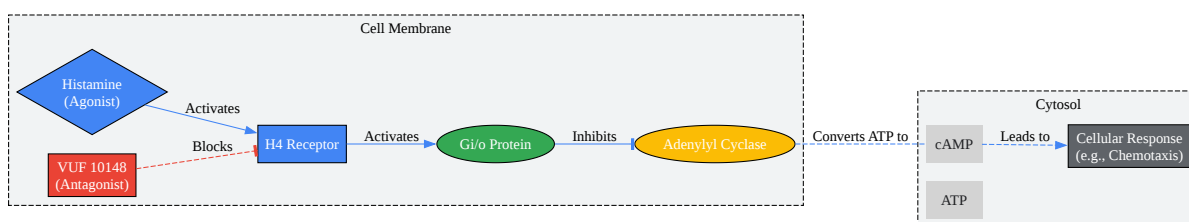


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Caption: Workflow for determining the IC₅₀ of **VUF 10148**.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist like histamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through β -arrestin pathways and mobilize intracellular calcium.



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Caption: **VUF 10148** antagonism of the H4 receptor signaling pathway.

Safety and Handling

VUF 10148 is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer

The information provided in this document is for research purposes only and is not intended for human or veterinary use. The protocols described are general guidelines and may require optimization for specific experimental conditions. It is the responsibility of the user to validate the methods and ensure their suitability for the intended application.

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References

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